PoPo-1 cation
Description
The PoPo-1 cation is a fluorescent dye commonly used in molecular biology and analytical chemistry for nucleic acid staining and fluorescence-based assays. Its chemical structure includes a bis-intercalating motif, enabling strong binding to double-stranded DNA or RNA. PoPo-1 exhibits excitation/emission maxima in the visible spectrum (e.g., ~405 nm excitation, ~450 nm emission), making it suitable for confocal microscopy and live-cell imaging . Its utility extends to drug screening platforms, where it serves as a marker for cell death by selectively staining membrane-compromised cells .
Properties
Molecular Formula |
C41H54N6O2+4 |
|---|---|
Molecular Weight |
662.9 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C41H54N6O2/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3/q+4 |
InChI Key |
BLFSBGOOTKQELE-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C\5/N(C6=CC=CC=C6O5)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6O5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
PoPo-1 belongs to a family of cyanine-based dyes, with YOYO-1 and YOYO-3 being its closest structural analogues. These compounds share bis-intercalating properties but differ in substituents, linker lengths, and spectral characteristics:
Data sourced from fluorescence quenching studies and electrochemical analyses .
Mechanistic Divergences in Fluorescence Quenching
PoPo-1 exhibits anomalous behavior compared to YOYO-1 and YOYO-3 when interacting with gold nanoclusters (Au25) and nanoparticles (Au NPs):
- NSET Model Deviation: The nanoparticle surface energy transfer (NSET) model predicts quenching efficiency based on spectral overlap and particle size. While YOYO-1 and YOYO-3 adhere to these predictions, PoPo-1 deviates significantly, suggesting alternative quenching mechanisms .
- Electron Transfer vs. Energy Transfer: PoPo-1’s calculated ΔG<sup>0</sup> for electron transfer to Au25 (-1.01 eV) is less favorable than YOYO-1’s (-1.10 eV), yet its quenching efficiency is an order of magnitude lower. This contradicts electron transfer as the sole mechanism . For 4 nm Au NPs, PoPo-1’s ΔG<sup>0</sup> (-1.94 eV) is more favorable than YOYO-1’s (-1.59 eV), but experimental quenching efficiency is lower, further implicating unresolved factors like dye-nanoparticle geometry or reorganization energy .
Critical Analysis of Research Limitations
- Inconsistent Theoretical Models: No existing theory fully explains PoPo-1’s quenching behavior, highlighting gaps in understanding dye-NP interactions .
- Electrochemical Assumptions: Reduction potentials for PoPo-1 and analogues are extrapolated from model compounds, introducing uncertainty in ΔG<sup>0</sup> calculations .
Q & A
Q. What are the key spectroscopic and chromatographic techniques for characterizing the structural properties of PoPo-1 cation?
To determine the molecular structure and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For dynamic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended to assess redox behavior. Chromatographic methods like HPLC with standardized elution protocols ensure purity validation. Experimental details must include instrument calibration parameters, solvent systems, and reference standards to ensure reproducibility .
Q. How should researchers design a reproducible synthesis protocol for this compound?
A robust synthesis protocol requires:
- Precise stoichiometric ratios (documented in molarity tables).
- Temperature and pH control (e.g., maintaining 25°C ± 0.5°C in aqueous phases).
- Stepwise reaction monitoring via TLC or in-situ spectroscopy. Include a failure analysis section to address common pitfalls, such as ligand dissociation or oxidation side reactions. All protocols must be validated through triplicate experiments and peer-reviewed replication studies .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?
Discrepancies in stability constants (e.g., log β values) often arise from variations in ionic strength, solvent polarity, or measurement techniques. To resolve these:
- Standardize experimental conditions : Use IUPAC-recommended buffer systems (e.g., 0.1 M KCl for ionic strength adjustment).
- Cross-validate methods : Compare isothermal titration calorimetry (ITC) with potentiometric titrations under identical conditions.
- Statistical analysis : Apply ANOVA or t-tests to assess significance of deviations. Publish raw datasets in supplementary materials to enable meta-analyses .
Q. What computational strategies are effective for validating this compound’s interaction mechanisms with biological targets?
Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to model binding kinetics. Key steps:
- Parameterization : Use crystallographic data to refine force fields.
- Free energy calculations : Apply MM-PBSA or metadynamics to estimate binding affinities.
- Validation : Correlate computational results with experimental SPR (surface plasmon resonance) or MST (microscale thermophoresis) data. Ensure transparency by depositing simulation trajectories in public repositories .
Methodological Frameworks
Q. How can the PICO framework be adapted to structure hypotheses about this compound’s functional roles?
- Population (P) : Define the biological or chemical system (e.g., "human serum albumin complexes").
- Intervention (I) : Specify this compound’s concentration range or modification (e.g., "10–100 μM concentration").
- Comparison (C) : Use control ligands (e.g., EDTA for metal chelation studies).
- Outcome (O) : Quantify outcomes like binding constants or cellular uptake rates. This framework ensures hypothesis testability and alignment with interdisciplinary research goals .
Data Presentation Guidelines
Q. What are the best practices for presenting contradictory data in this compound studies?
- Tabular comparison : Create tables contrasting methodologies, conditions, and results (e.g., Table 1: "Reported log β values across solvents").
- Error analysis : Include confidence intervals and measurement uncertainties.
- Discussion section : Hypothesize causes for discrepancies (e.g., solvent polarity effects) and propose follow-up experiments. Journals like Reviews in Analytical Chemistry emphasize transparency in data conflict resolution .
Ethical and Reproducibility Standards
Q. How can researchers ensure ethical reporting of this compound’s toxicity profiles?
- Dose-response studies : Adhere to OECD guidelines for in vitro/in vivo assays.
- Data inclusion : Report both positive and negative results to avoid publication bias.
- Peer review : Submit raw cytotoxicity datasets (e.g., IC values) for independent validation. Ethical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) should guide study design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
